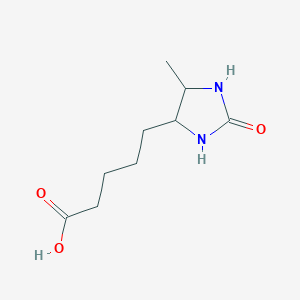

5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid

Description

5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid is a synthetic organic compound characterized by an imidazolidinone ring (a saturated five-membered ring containing two nitrogen atoms) substituted with a methyl group at the 5-position and a pentanoic acid side chain at the 4-position. This structure distinguishes it from naturally occurring biotin (vitamin B7), which features a fused tetrahydrothiophene (sulfur-containing) and ureido ring system . The absence of a sulfur atom in the target compound and the presence of a methyl group on the imidazolidinone ring suggest unique physicochemical and biological properties compared to biotin and its analogs.

Properties

IUPAC Name |

5-(5-methyl-2-oxoimidazolidin-4-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-6-7(11-9(14)10-6)4-2-3-5-8(12)13/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKOIKZGCPRUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385521 | |

| Record name | 4-Imidazolidinepentanoic acid, 5-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7695-75-2 | |

| Record name | 5-Methyl-2-oxo-4-imidazolidinepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Imidazolidinepentanoic acid, 5-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and a keto acid, under acidic or basic conditions . The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the core structure .

Scientific Research Applications

5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of 5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Biotin (5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid)

- Structure: Biotin consists of a tetrahydrothiophene ring fused to a ureido ring, with a pentanoic acid side chain. It has three chiral centers, contributing to its stereospecific biological activity .

- Key Differences: The target compound lacks the sulfur-containing tetrahydrothiophene ring, replacing it with a simpler imidazolidinone ring. The methyl substituent at the 5-position on the imidazolidinone ring introduces steric and electronic modifications compared to biotin’s unsubstituted ureido ring.

- Functional Implications :

- Biotin acts as a coenzyme in carboxylation reactions due to its ability to bind avidin and streptavidin proteins. The sulfur atom in biotin’s structure enhances hydrogen bonding and hydrophobic interactions .

- The target compound’s structural simplicity may reduce binding affinity to biotin-dependent enzymes but could improve synthetic accessibility .

5-[(3aS,4S,6aR)-1-Acetyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic Acid

- Structure: This biotin derivative features an acetyl group on the nitrogen of the thienoimidazole ring.

- Key Differences: The acetyl group introduces additional steric bulk and alters electronic properties compared to the unmodified biotin or the target compound. The sulfur-containing thienoimidazole ring is retained, unlike the target compound’s imidazolidinone core .

Biotin Impurities (Benzyl Derivatives)

- Structure: Examples include 5-[(3aS,4S,6aR)-1-benzyl-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid.

- Key Differences: Benzyl groups at the 1- or 3-position of the thienoimidazole ring drastically increase molecular weight and hydrophobicity.

- Functional Implications :

Imidazolinone Herbicides (e.g., Imazamox, Imazethapyr)

- Structure: These compounds contain a pyridine ring fused to an imidazolinone core, with substituents like methoxymethyl or ethyl groups.

- Key Differences: The target compound lacks the pyridine ring and herbicidal substituents, focusing instead on a pentanoic acid chain. Imidazolinones are optimized for plant enzyme inhibition (e.g., acetolactate synthase), whereas the target compound’s function is undefined .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: The target compound’s imidazolidinone core is simpler to synthesize than biotin’s thienoimidazole ring, which requires complex stereocontrol .

- Bioactivity : Methyl substitution may enhance metabolic stability compared to biotin’s sulfur ring, which is prone to oxidation .

Biological Activity

5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an imidazolidine ring and a pentanoic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 185.23 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as protein synthesis and cellular signaling.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes linked to metabolic disorders.

- Neuroprotective Effects: Similar compounds have shown neuroprotective properties, suggesting a potential role in neurodegenerative diseases.

Case Studies and Research Findings

-

Neuroprotective Potential:

A study focused on related compounds indicated that derivatives of imidazolidinones exhibit neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that this compound may similarly protect neuronal cells from damage caused by amyloid-beta oligomers, a hallmark of Alzheimer's disease . -

Anticancer Activity:

Research on biotinylated derivatives has shown that modifications to similar structures can enhance anticancer activity. For instance, biotin-conjugated compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer . While specific data on this compound is limited, the structural similarities warrant further exploration.

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via condensation of imidazole derivatives with pentanoic acid precursors. For example, analogous syntheses (e.g., imidazole-containing compounds) often employ S-amino acids and phenylisothiocyanate in a mixed solvent system (Et3N/DMF-H2O) under reflux conditions . Yield optimization typically involves controlling stoichiometry (1:1.1 molar ratio of imidazole to acid derivative) and reaction time (4–6 hours). Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity .

Q. How is this compound characterized to confirm structural integrity?

- Methodological Answer: Structural validation requires a combination of:

- 1H/13C NMR : To identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, carbonyl signals at δ ~170–180 ppm).

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ with <2 ppm error).

- Elemental Analysis : To confirm C, H, N content within ±0.3% of theoretical values .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer: Stability studies suggest:

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent oxidation.

- Solvent Compatibility : Avoid protic solvents (e.g., water, ethanol) for long-term storage; use anhydrous DMSO or acetonitrile.

- Light Sensitivity : Protect from UV light using amber vials to prevent photodegradation of the imidazolidinone ring .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for derivatives of this compound?

- Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, identifying energy barriers for key steps like ring closure. Machine learning models trained on reaction databases can prioritize solvent systems (e.g., DMF/H2O vs. THF) and catalysts (e.g., Et3N vs. DBU) to reduce trial-and-error experimentation .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer: Discrepancies in NMR signals (e.g., overlapping peaks for diastereomers) can be addressed by:

- 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon couplings.

- Variable Temperature NMR : To distinguish dynamic rotational isomers (e.g., hindered rotation in the imidazolidinone ring).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles .

Q. What strategies are effective in enhancing the compound’s bioavailability for pharmacological studies?

- Methodological Answer: Bioavailability improvement may involve:

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) to increase membrane permeability.

- Lipid Nanoparticle Encapsulation : To enhance solubility in aqueous media (e.g., using PEGylated lipids).

- Co-crystallization : With co-formers (e.g., nicotinamide) to stabilize the crystalline form and modulate dissolution rates .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic or electrophilic environments?

- Methodological Answer: Frontier molecular orbital analysis (HOMO/LUMO gaps) reveals:

- Electrophilic Sites : The carbonyl oxygen (LUMO-rich) is susceptible to nucleophilic attack (e.g., by amines).

- Nucleophilic Sites : The imidazolidinone nitrogen (HOMO-rich) participates in hydrogen bonding or acid-catalyzed reactions.

- Substituent effects (e.g., methyl groups) can sterically hinder reactive centers, requiring tailored catalysts (e.g., bulky phosphines) .

Data-Driven Challenges

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer: Implement a quality-by-design (QbD) approach:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical process parameters (CPPs).

- In-line PAT Tools : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression.

- Statistical Analysis : Multivariate regression models (e.g., PLS) to correlate CPPs with yield and purity outcomes .

Q. What analytical techniques are recommended for detecting degradation products during stability testing?

- Methodological Answer:

- LC-MS/MS : To identify low-abundance degradants (e.g., hydrolyzed imidazolidinone rings).

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2) to simulate accelerated aging.

- Mass Fragmentation Libraries : Compare MS/MS spectra with known degradation pathways of analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.